molecular formula C16H21N5OS B2847130 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 496033-23-9

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2847130
CAS No.: 496033-23-9
M. Wt: 331.44
InChI Key: ZLHKLUJPKPDJEM-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of triazole consisting of a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Triazoles, for example, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that compounds related to "2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone" have been synthesized for their potential antimicrobial properties. For instance, studies on the synthesis, characterization, and antimicrobial evaluation of novel triazole and thiadiazine derivatives bearing substituted phenylquinolin-2-one moieties demonstrated potent activity against a variety of microbes, suggesting their utility in developing new antibacterial agents (Ghosh et al., 2015).

Antituberculosis and Cytotoxicity Studies

Compounds structurally related to "this compound" have been evaluated for their antituberculosis and cytotoxicity effects. Research into 3-heteroarylthioquinoline derivatives revealed significant activity against Mycobacterium tuberculosis, with some compounds showing no toxic effects against mouse fibroblast cell lines, indicating their potential for safe therapeutic applications (Chitra et al., 2011).

Catalytic Behavior and Material Synthesis

The research on "this compound" and related compounds extends to their use in catalysis and material science. For example, studies on iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrated their catalytic efficiency towards ethylene reactivity, suggesting applications in polymerization and materials engineering (Sun et al., 2007).

Anticancer Activity

Compounds similar to "this compound" have also been investigated for their potential anticancer properties. The synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones and their evaluation as antitumoral agents represent a promising area of research, highlighting the potential of these compounds in cancer therapy (Wu et al., 2013).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that mfcd03621496 could interact with its targets through processes such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

The biochemical pathways affected by MFCD03621496 are not well-documented. Given the compound’s structure, it might influence pathways involving amino acids, triazoles, or quinolines. Without specific target information, it’s difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of MFCD03621496’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell signaling, enzyme activity, or gene expression .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence MFCD03621496’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Properties

IUPAC Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-2-6-14-18-19-16(21(14)17)23-11-15(22)20-10-5-8-12-7-3-4-9-13(12)20/h3-4,7,9H,2,5-6,8,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKLUJPKPDJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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